molecular formula C6H3ClFIO2S B13456958 3-Fluoro-4-iodobenzenesulfonyl chloride CAS No. 874839-62-0

3-Fluoro-4-iodobenzenesulfonyl chloride

Cat. No.: B13456958
CAS No.: 874839-62-0
M. Wt: 320.51 g/mol
InChI Key: ARUBNSUFXYLORQ-UHFFFAOYSA-N
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Description

3-Fluoro-4-iodobenzene-1-sulfonyl chloride is an organic compound that belongs to the class of aromatic sulfonyl chlorides It is characterized by the presence of a fluorine atom at the third position, an iodine atom at the fourth position, and a sulfonyl chloride group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-iodobenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of 3-fluoro-4-iodobenzene using chlorosulfonic acid (ClSO3H) in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the sulfonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of 3-fluoro-4-iodobenzene-1-sulfonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-iodobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to yield sulfinic acids.

    Coupling Reactions: The iodine atom in the compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with various aryl or alkyl groups.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Catalysts for Coupling Reactions: Palladium (Pd) catalysts, such as Pd(PPh3)4

Major Products Formed

    Sulfonamide Derivatives: Formed by reaction with amines

    Sulfonate Ester Derivatives: Formed by reaction with alcohols

    Sulfonothioate Derivatives: Formed by reaction with thiols

    Cross-Coupled Products: Formed by coupling reactions with aryl or alkyl groups

Scientific Research Applications

3-Fluoro-4-iodobenzene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: It is used in the development of novel therapeutic agents, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound finds applications in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-fluoro-4-iodobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. The fluorine and iodine atoms can also influence the compound’s reactivity and selectivity in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzenesulfonyl Chloride: Lacks the fluorine atom at the third position.

    3-Fluoro-4-chlorobenzene-1-sulfonyl Chloride: Contains a chlorine atom instead of iodine at the fourth position.

    4-Fluoro-2-iodobenzene-1-sulfonyl Chloride: Has the fluorine and iodine atoms at different positions on the benzene ring.

Uniqueness

3-Fluoro-4-iodobenzene-1-sulfonyl chloride is unique due to the presence of both fluorine and iodine atoms on the benzene ring, which can significantly influence its chemical reactivity and selectivity

Properties

CAS No.

874839-62-0

Molecular Formula

C6H3ClFIO2S

Molecular Weight

320.51 g/mol

IUPAC Name

3-fluoro-4-iodobenzenesulfonyl chloride

InChI

InChI=1S/C6H3ClFIO2S/c7-12(10,11)4-1-2-6(9)5(8)3-4/h1-3H

InChI Key

ARUBNSUFXYLORQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)F)I

Origin of Product

United States

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